molecular formula C14H14O2 B8548834 1-Methoxy-4-m-tolyloxybenzene CAS No. 82721-04-8

1-Methoxy-4-m-tolyloxybenzene

Cat. No. B8548834
Key on ui cas rn: 82721-04-8
M. Wt: 214.26 g/mol
InChI Key: NCTBMVAIKUNJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607051

Procedure details

21.8 g of sodium hydride (55% in oil) are placed in 100 ml of absolute pyridine and treated dropwise during 1 hour with 54.1 g of m-cresol in 200 ml of pyridine. After completion of the reaction, 1.2 g of cuprous chloride are added and subsequently 93.5 g of 4-bromoanisole are added dropwise during 1 hour at reflux temperature. After refluxing for 4 hours, the pyridine is distilled off, the mixture being heated at the end up to 170° C. (internal temperature). After 2 hours, 350 ml of water are added dropwise with ice-cooling, followed by 500 ml of diethyl ether and a further 150 ml of water. The mixture is filtered with suction over Celite and the phases are separated. The organic phase is washed in sequence with 200 ml of 2N hydrochloric acid, three times with 100 ml of 2N sodium hydroxide each time, with 200 ml of water and with 200 ml of saturated sodium chloride solution. After drying over sodium sulfate and evaporation, there is obtained a brown-red oil which is filtered over a five-fold amount of silica gel with n-hexane/diethyl ether and then distilled to yield pure p-(m-tolyloxy)anisole; b.p. 106°-108° C./0.04 Torr; nD20 =1.5738.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
93.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:10].Br[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>N1C=CC=CC=1>[C:4]1([CH3:10])[CH:5]=[CH:6][CH:7]=[C:8]([O:9][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
54.1 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
cuprous chloride
Quantity
1.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
93.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the pyridine is distilled off
ADDITION
Type
ADDITION
Details
350 ml of water are added dropwise with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The mixture is filtered with suction over Celite
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic phase is washed in sequence with 200 ml of 2N hydrochloric acid, three times with 100 ml of 2N sodium hydroxide each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate and evaporation
CUSTOM
Type
CUSTOM
Details
there is obtained a brown-red oil which
FILTRATION
Type
FILTRATION
Details
is filtered over a five-fold amount of silica gel with n-hexane/diethyl ether
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)OC1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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